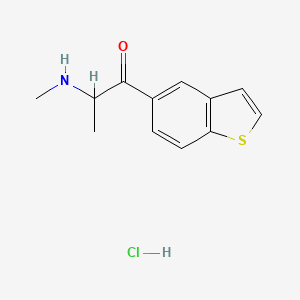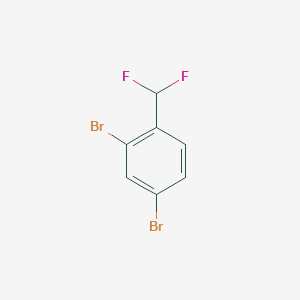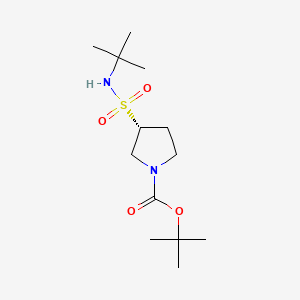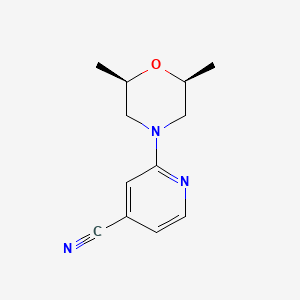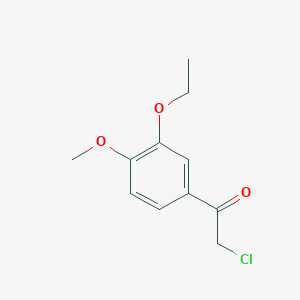
1-Bromo-2-(isopropoxymethyl)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane that features a bromomethyl group attached to a butane backbone, with an isopropoxy group at the terminal position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-(propan-2-yloxy)butane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Oxidation Reactions: The major products can include alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-1-(propan-2-yloxy)butane: A similar compound with a different substitution pattern on the butane backbone.
1-(Bromomethyl)-3-(propan-2-yloxy)benzene: A benzene derivative with similar functional groups.
Uniqueness
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromomethyl and isopropoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
1-bromo-3-methyl-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C9H19BrO/c1-7(2)9(5-10)6-11-8(3)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
YLIZOVDMVOZWOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


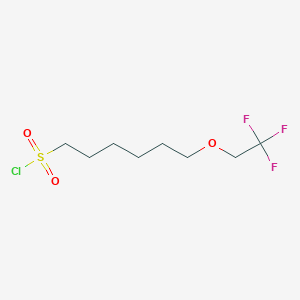
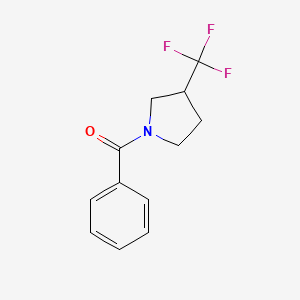


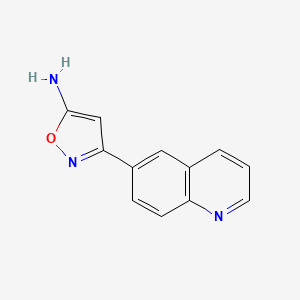
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
